Ethyl L-histidinate dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

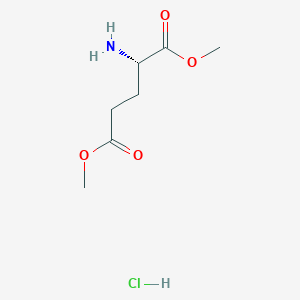

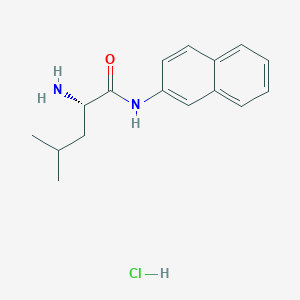

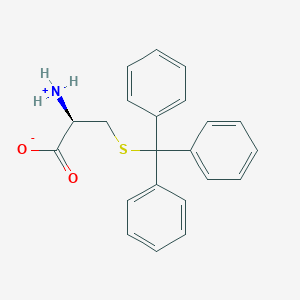

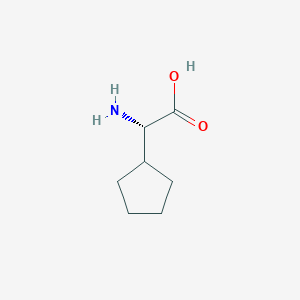

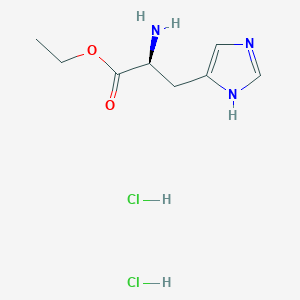

Ethyl L-histidinate dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3O2 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of Ethyl L-histidinate dihydrochloride can be represented by the InChI string: InChI=1S/C8H13N3O2/c1-2-13-8(12)7(9)3-6-4-10-5-11-6/h4-5,7H,2-3,9H2,1H3,(H,10,11)/t7-/m0/s1 . The molecular weight of the compound is 183.21 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl L-histidinate dihydrochloride include a molecular weight of 183.21 g/mol, a XLogP3-AA value of -0.3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, a rotatable bond count of 5, an exact mass of 183.100776666 g/mol, a monoisotopic mass of 183.100776666 g/mol, and a topological polar surface area of 81 Ų .

Aplicaciones Científicas De Investigación

Application in Analytical Biochemistry

Ethyl L-histidinate dihydrochloride, as part of the L-histidine family, has applications in analytical biochemistry. For instance, it can be used in the quantification of sugars on thin-layer plates, leveraging a mathematical calibration process. This approach involves a linear expansion that produces a straight calibration line, indicating its potential in precise analytical measurements in biochemical research (Bounias, 1980).

Role in Structural and Optical Studies

In the field of structural and optical studies, derivatives of Ethyl L-histidinate dihydrochloride, such as L-histidinium methyl ester dihydrochloride, have been used. These compounds are utilized in X-ray diffraction and FT-Raman spectral studies for structural analysis, and their optical spectral study reveals insights into the optical transmittance of these compounds in the visible and UV regions (Albert & Gonsago, 2020).

Utility in Chemical Synthesis

In chemical synthesis, L-histidine and its derivatives, closely related to Ethyl L-histidinate dihydrochloride, have been employed in the synthesis of trisubstituted alkenes through condensation reactions. This process utilizes these compounds in water at room temperature, highlighting their versatility and efficiency in organic synthesis (Rahmati & Vakili, 2010).

Importance in Polymer Research

Research in the field of polymers has also leveraged compounds similar to Ethyl L-histidinate dihydrochloride. For example, Ethyl L-lysine dihydrochloride has been reacted with various anhydrides and diacyl chlorides to yield polymers that are optically active, potentially ion exchangeable, semicrystalline, thermally stable, and soluble in polar aprotic solvents. These findings illustrate the potential for developing new materials with unique properties (Zahmatkesh & Vakili, 2010).

Propiedades

IUPAC Name |

ethyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.2ClH/c1-2-13-8(12)7(9)3-6-4-10-5-11-6;;/h4-5,7H,2-3,9H2,1H3,(H,10,11);2*1H/t7-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWDMXNJDWMHCN-KLXURFKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CN=CN1)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CN=CN1)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl L-histidinate dihydrochloride | |

CAS RN |

93923-84-3 |

Source

|

| Record name | Ethyl L-histidinate dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093923843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-histidinate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.